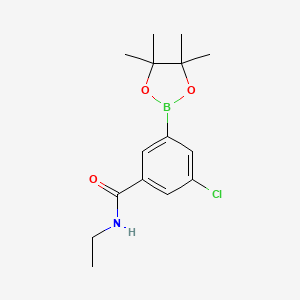

3-Chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features a benzamide core substituted with a chloro group, an ethyl group, and a dioxaborolane moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The starting material, 3-chlorobenzoic acid, is converted to 3-chlorobenzoyl chloride using thionyl chloride. This intermediate is then reacted with ethylamine to form 3-chloro-N-ethylbenzamide.

Introduction of the Dioxaborolane Group: The benzamide derivative is then subjected to a borylation reaction. This involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic ester. The reaction typically involves a palladium catalyst and a base, and it forms carbon-carbon bonds with aryl or vinyl halides.

Substitution Reactions: The chloro group on the benzamide core can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are often used.

Major Products

Coupled Products: The major products are typically biaryl compounds formed through the Suzuki-Miyaura reaction.

Substituted Benzamides: Resulting from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Anticancer Research

Recent studies have highlighted the potential anticancer properties of compounds similar to 3-Chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. For instance, derivatives of benzamides have shown cytotoxic activity against various cancer cell lines such as HCT-116 and HeLa . The incorporation of boron into the structure may enhance the compound's ability to interact with biological targets involved in cancer progression.

Antimicrobial Activity

The compound's structural characteristics suggest potential applications in antimicrobial research. Compounds with similar functional groups have demonstrated efficacy against bacterial and fungal strains in preliminary screenings . The dioxaborolane moiety may contribute to this activity by facilitating interactions with microbial enzymes or cellular components.

Material Science Applications

In addition to biological applications, this compound may find uses in material sciences due to its unique chemical structure. The presence of boron can enhance the thermal and mechanical properties of polymers when incorporated into composite materials. Research into the use of boron-containing compounds in nanomaterials is ongoing, suggesting potential applications in electronics and photonics.

Case Studies

- Anticancer Activity : A study evaluating a series of benzamide derivatives found that modifications similar to those present in this compound resulted in compounds with significant cytotoxic effects on cancer cell lines (IC50 values below 100 μM) .

- Antimicrobial Efficacy : Research on related chlorinated benzamides indicated effective inhibition against mycobacterial strains comparable to established antibiotics like isoniazid and ciprofloxacin . This suggests that further exploration of this compound could yield promising results in developing new antimicrobial agents.

Mecanismo De Acción

The primary mechanism of action for 3-Chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in Suzuki-Miyaura reactions involves the formation of a palladium complex. This complex facilitates the transfer of the boronic ester to the aryl halide, forming a new carbon-carbon bond. The dioxaborolane moiety plays a crucial role in stabilizing the boron atom, making it more reactive in the coupling process.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura reactions.

4,4,5,5-Tetramethyl-2-(phenylmethylene)-1,3,2-dioxaborolane: Similar in structure but with different substituents on the benzene ring.

Uniqueness

3-Chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific combination of functional groups, which allows for versatile reactivity in organic synthesis. The presence of the chloro group and the dioxaborolane moiety provides multiple sites for chemical modification, making it a valuable intermediate in the synthesis of complex molecules.

This compound’s versatility and reactivity make it a valuable tool in both academic research and industrial applications, particularly in the fields of organic synthesis and material science.

Actividad Biológica

3-Chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 2828439-55-8) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H21BClNO3 with a molecular weight of 309.6 g/mol. The compound features a chloro group and a dioxaborolane moiety, which are significant in influencing its biological interactions and solubility properties .

Cytotoxicity

Investigations into the cytotoxic effects of benzamide derivatives indicate that modifications can lead to varying levels of toxicity in human cell lines. For example, certain substitutions on the benzamide backbone can either enhance or reduce cytotoxicity against HepG2 liver cells . Understanding the balance between activity and toxicity is crucial for developing therapeutics based on this compound.

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives often correlates with their structural features. The presence of electron-withdrawing groups such as chloro or bromo at specific positions on the aromatic ring has been associated with increased potency against various biological targets .

Table: Structure-Activity Relationship Insights

| Compound | Substituent | Activity (IC50) | Remarks |

|---|---|---|---|

| Compound A | 4-Chloro | 1.56 μM | Moderate potency |

| Compound B | 3-Carboxamide | 0.79 μM | Higher potency |

| 3-Chloro-N-ethyl-5-(... | Chloro & Dioxaborolane | TBD | Potential for optimization |

Case Study: Dihydroquinazolinone Derivatives

In a study focusing on dihydroquinazolinone derivatives related to benzamides, researchers found that specific modifications significantly enhanced antiparasitic activity while maintaining low cytotoxicity levels in human cell lines. This highlights the potential for similar strategies in optimizing this compound for improved therapeutic efficacy .

Propiedades

IUPAC Name |

3-chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BClNO3/c1-6-18-13(19)10-7-11(9-12(17)8-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNVDIUBCXMILY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)NCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BClNO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.